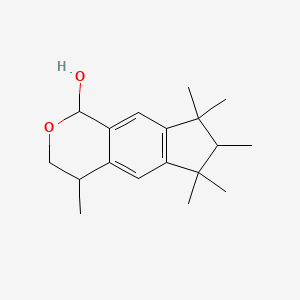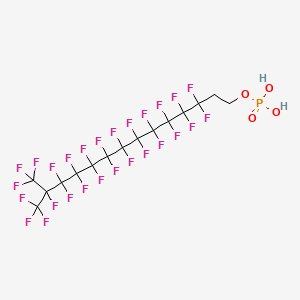![molecular formula C13H20O3 B15287542 methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Jasmonic acid methyl ester is a naturally occurring organic compound that belongs to the family of jasmonates. These compounds are derived from jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. (+/-)-Jasmonic acid methyl ester is known for its role in plant defense mechanisms, particularly in response to herbivory and pathogen attacks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid methyl ester typically involves the esterification of jasmonic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Jasmonic acid+MethanolAcid catalyst(+/-)-Jasmonic acid methyl ester+Water
Industrial Production Methods
Industrial production of (+/-)-Jasmonic acid methyl ester often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (+/-)-Jasmonic acid methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Jasmonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Jasmonic acid and its oxidized derivatives.
Reduction: Reduced forms of jasmonic acid.
Substitution: Various substituted jasmonates depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-Jasmonic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other jasmonates and related compounds.
Biology: It is extensively studied for its role in plant physiology, particularly in stress responses and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in agriculture to enhance plant resistance to pests and diseases, and in the fragrance industry for its pleasant aroma.
Mécanisme D'action
The mechanism of action of (+/-)-Jasmonic acid methyl ester involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a cascade of signaling events that lead to the activation of defense genes and the production of secondary metabolites involved in plant defense. The molecular targets and pathways involved include the COI1-JAZ signaling pathway and the activation of transcription factors like MYC2.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl jasmonate: Another ester of jasmonic acid, widely studied for its similar biological activities.
Jasmonic acid: The parent compound, which also plays a crucial role in plant defense mechanisms.
12-Oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of jasmonic acid and its derivatives.
Uniqueness
(+/-)-Jasmonic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its volatility and ability to act as a signaling molecule in plants make it particularly valuable in agricultural and biological research.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5- |
Clé InChI |
HZUIVFLJTXUXNQ-WAYWQWQTSA-N |
SMILES isomérique |
CCC/C=C\C1C(CCC1=O)CC(=O)OC |
SMILES canonique |
CCCC=CC1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
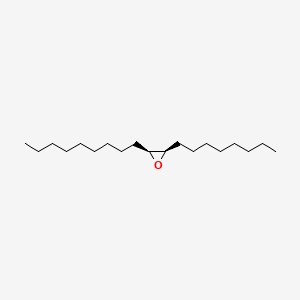

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
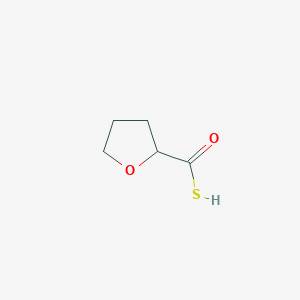
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)

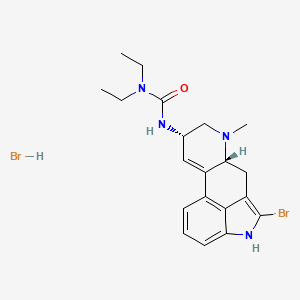
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
